REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O-])(=O)C(C)=C.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.CC(=C)C.CC1C=CC(C=C)=CC=1.BrCC1C=CC(C=C)=CC=1.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C=C.OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1>O.CO>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:1]([OH:5])(=[O:4])[C:2]([CH3:6])=[CH2:3] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
isobutylene para-methylstyrene para-bromomethylstyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C.CC1=CC=C(C=C)C=C1.BrCC1=CC=C(C=C)C=C1
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
101.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were then prepared
|
Type
|
CUSTOM
|
Details
|
A 5000 ml glass-jacketed reaction vessel fitted with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
a hose connector and septum was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
At room temperature under nitrogen, the vessel was charged with toluene (2500 ml) and 450 g of the base isobutylenelparamethylstyrene/para-bromomethylstyrene terpolymer
|
Type
|
CUSTOM
|
Details
|
a Mooney viscosity of 32 (1+8 min., 125° C.)
|
Duration
|
8 min
|
Type
|
DISSOLUTION
|
Details
|
The base terpolymer was dissolved
|
Type
|
STIRRING
|
Details
|
stirring at room temperature
|
Type
|
ADDITION
|
Details
|
This solution was then added to the flask
|
Type
|
ADDITION
|
Details
|
containing the dissolved base terpolymer
|
Type
|
CUSTOM
|
Details
|
temperature of 83° C
|
Type
|
WAIT
|
Details
|
After 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the bath temperature was raised to 95° C.
|
Type
|
WAIT
|
Details
|
to run for 7.5 h
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
was lowered to 70° C.
|
Type
|
WAIT
|
Details
|
after a 2.5 h period
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The yellowish viscous solution was quenched
|
Type
|
WASH
|
Details
|
washed with 10 ml HCl in 1000 ml
|
Type
|
WASH
|
Details
|
subsequently washed with H2O/IPA (70:30) 5 to 6 times
|
Type
|
CUSTOM
|
Details
|
The polymer was isolated by precipitation into 0.1% BHT in isopropanol (IPA)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo for 48 h at 1 mm Hg and 80° C.
|
Duration
|
48 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |